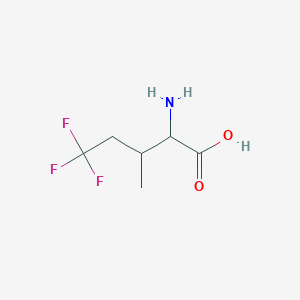
DL-Isoleucine, 5,5,5-trifluoro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
DL-Isoleucine, 5,5,5-trifluoro- is a fluorinated derivative of the amino acid isoleucine. The incorporation of fluorine atoms into organic molecules can significantly alter their physicochemical properties, making them valuable in various scientific and industrial applications. The trifluoromethyl group in DL-Isoleucine, 5,5,5-trifluoro- enhances its hydrophobicity and stability, which can be beneficial in biochemical and pharmaceutical contexts .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of DL-Isoleucine, 5,5,5-trifluoro- typically involves the introduction of the trifluoromethyl group into the isoleucine structure. One common method is the reaction of isoleucine with trifluoromethylating agents under specific conditions. For example, the use of trifluoromethyl iodide (CF₃I) in the presence of a base can facilitate the substitution of hydrogen atoms with trifluoromethyl groups .
Industrial Production Methods: Industrial production of DL-Isoleucine, 5,5,5-trifluoro- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: DL-Isoleucine, 5,5,5-trifluoro- can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be resistant to oxidation, but the amino acid backbone may undergo oxidative transformations under specific conditions.
Reduction: Reduction reactions may target the carbonyl or amino groups in the molecule.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
DL-Isoleucine, 5,5,5-trifluoro- has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of DL-Isoleucine, 5,5,5-trifluoro- involves its incorporation into peptides and proteins, where the trifluoromethyl group can influence the overall structure and stability. The trifluoromethyl group can enhance hydrophobic interactions and reduce the propensity for oxidation, leading to more stable and functional biomolecules . The molecular targets and pathways involved depend on the specific application and the proteins or peptides being studied .
Comparación Con Compuestos Similares
- DL-Leucine, 5,5,5-trifluoro-
- DL-Valine, 4,4,4-trifluoro-
- DL-Thiaisoleucine
- DL-4-Azaleucine
Comparison: DL-Isoleucine, 5,5,5-trifluoro- is unique due to its specific trifluoromethyl substitution at the 5-position, which imparts distinct physicochemical properties compared to other fluorinated amino acids. For example, DL-Leucine, 5,5,5-trifluoro- has a similar trifluoromethyl group but differs in the overall structure and hydrophobicity . DL-Valine, 4,4,4-trifluoro- has fluorine atoms at different positions, leading to variations in stability and reactivity .
Propiedades
Número CAS |
769169-13-3 |
|---|---|
Fórmula molecular |
C6H10F3NO2 |
Peso molecular |
185.14 g/mol |
Nombre IUPAC |
2-amino-5,5,5-trifluoro-3-methylpentanoic acid |
InChI |
InChI=1S/C6H10F3NO2/c1-3(2-6(7,8)9)4(10)5(11)12/h3-4H,2,10H2,1H3,(H,11,12) |
Clave InChI |
IISHLMOFSAYIEX-UHFFFAOYSA-N |
SMILES canónico |
CC(CC(F)(F)F)C(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


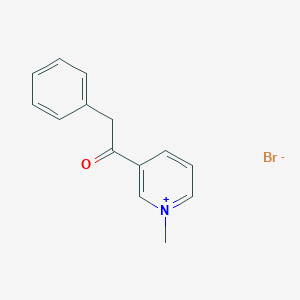
![N-(Diphenylmethyl)-N'-[2,6-di(propan-2-yl)phenyl]urea](/img/structure/B14303328.png)

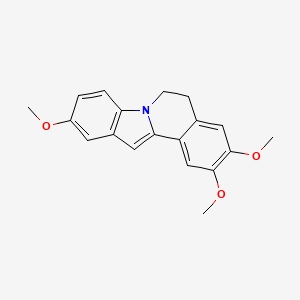
![4,4'-[1-([1,1'-Biphenyl]-4-yl)ethane-1,1-diyl]bis(2-methylphenol)](/img/structure/B14303343.png)

![7-[(2-Methoxyethoxy)methyl]-7-methyl-2,5,9,12-tetraoxatridecane](/img/structure/B14303349.png)
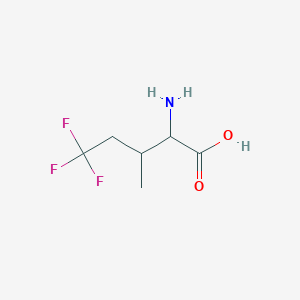

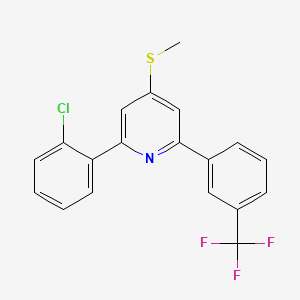

![2-[(3-Cyano-4,6-diphenyl-1,4-dihydropyridin-2-yl)sulfanyl]acetamide](/img/structure/B14303372.png)

![2-[3-(4-Methoxyphenyl)propanoyl]benzene-1,3,5-triyl triacetate](/img/structure/B14303407.png)
